molecular formula C11H16N2O B13749405 N-Hydroxy-2-(2,4,6-trimethyl-phenyl)-acetamidine

N-Hydroxy-2-(2,4,6-trimethyl-phenyl)-acetamidine

Katalognummer: B13749405
Molekulargewicht: 192.26 g/mol
InChI-Schlüssel: SICYHSLLFBVCEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hydroxy-2-(2,4,6-trimethyl-phenyl)-acetamidine is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, a trimethyl-phenyl group, and an acetamidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(2,4,6-trimethyl-phenyl)-acetamidine typically involves the reaction of 2,4,6-trimethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to a reaction with acetamidine hydrochloride under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

Types of Reactions

N-Hydroxy-2-(2,4,6-trimethyl-phenyl)-acetamidine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogens, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, amines, and substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-Hydroxy-2-(2,4,6-trimethyl-phenyl)-acetamidine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Hydroxy-2,4,6-trimethylbenzenesulfonamide
  • N-Hydroxy-2,4,6-trimethylbenzamide
  • N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride

Uniqueness

N-Hydroxy-2-(2,4,6-trimethyl-phenyl)-acetamidine is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C11H16N2O

Molekulargewicht

192.26 g/mol

IUPAC-Name

N'-hydroxy-2-(2,4,6-trimethylphenyl)ethanimidamide

InChI

InChI=1S/C11H16N2O/c1-7-4-8(2)10(9(3)5-7)6-11(12)13-14/h4-5,14H,6H2,1-3H3,(H2,12,13)

InChI-Schlüssel

SICYHSLLFBVCEW-UHFFFAOYSA-N

Isomerische SMILES

CC1=CC(=C(C(=C1)C)C/C(=N\O)/N)C

Kanonische SMILES

CC1=CC(=C(C(=C1)C)CC(=NO)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.